(6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester
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Overview
Description
(6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a fluorinated pyridine ring, making it a valuable intermediate in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester typically involves the borylation of a fluorinated pyridine derivative. One common method is the palladium-catalyzed borylation of 6-fluoro-4-formylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and ligands (e.g., triphenylphosphine).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs and drug delivery systems.
Industry: Utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to form stable complexes with biomolecules is a key factor .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both a fluorine atom and a formyl group on the pyridine ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic esters . Additionally, the fluorine atom imparts unique electronic properties that can influence the compound’s behavior in biological systems .
Properties
Molecular Formula |
C12H15BFNO3 |
---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-16)6-10(14)15-9/h5-7H,1-4H3 |
InChI Key |
ZDOYEPUNDYPLNF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)F)C=O |
Origin of Product |
United States |
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